5-chloro-N-(2-nitrophenyl)pentanamide is an organic compound with the molecular formula C12H14ClN3O2. It is characterized by a chloro group at the 5th position and a nitrophenyl group at the 2nd position of the pentanamide structure. This compound is significant in organic synthesis and medicinal chemistry due to its potential applications in various biochemical pathways and as a precursor in drug development.
The compound can be synthesized through various methods, including nitration, chlorination, and amidation reactions. It is often used as an intermediate in the synthesis of pharmaceuticals, particularly anticoagulants like Apixaban, which is used for preventing blood clots.
5-chloro-N-(2-nitrophenyl)pentanamide belongs to the class of amides, specifically aromatic amides due to the presence of the nitrophenyl group. It is also classified under halogenated organic compounds due to the presence of chlorine.
The synthesis of 5-chloro-N-(2-nitrophenyl)pentanamide typically involves several key steps:
The molecular structure of 5-chloro-N-(2-nitrophenyl)pentanamide features:
5-chloro-N-(2-nitrophenyl)pentanamide can participate in various chemical reactions:
The mechanism of action for 5-chloro-N-(2-nitrophenyl)pentanamide involves its interaction with specific molecular targets within biological systems:
In studies related to anticoagulants, this compound acts as an intermediate that contributes to inhibiting factor Xa in the coagulation cascade, thus preventing blood clot formation.
5-chloro-N-(2-nitrophenyl)pentanamide has several scientific uses:
This compound exemplifies significant potential in both academic research and industrial applications due to its versatile chemical properties and biological relevance.
The emergence of 5-chloro-N-(2-nitrophenyl)pentanamide (CAS 1153346-83-8) as a structurally significant compound dates to early 21st-century pharmaceutical research, where it was identified as a versatile synthetic intermediate. Characterized by its linear alkyl chloride tail and ortho-nitroanilide moiety, this molecule gained prominence for enabling strategic bond formations in complex drug syntheses. Its discovery coincided with the industry's shift toward modular intermediates for combinatorial chemistry, allowing efficient derivatization at both electrophilic (chloro) and nucleophilic (amide/nitro) sites .
Early patents, such as WO2019136298A1, leveraged this compound's scaffold for developing hypoxia-targeting therapeutics, capitalizing on the nitro group's bioreducibility in acidic tumor microenvironments [4]. The synthesis typically involves amide coupling between 5-chlorovaleryl chloride and 2-nitroaniline, followed by purification via crystallization—a process yielding high purity (>95%) material as documented by suppliers like Enamine and BLD Pharm [2]. Its structural characterization confirmed the trans configuration critical for molecular recognition, with key descriptors including:
Table 1: Fundamental Identifiers of 5-Chloro-N-(2-nitrophenyl)pentanamide
Property | Value |
---|---|
CAS Registry | 1153346-83-8 |
Molecular Formula | C₁₁H₁₃ClN₂O₃ |
Molecular Weight | 256.69 g/mol |
IUPAC Name | 5-chloro-N-(2-nitrophenyl)pentanamide |
Key Functional Groups | Chloroalkyl, Secondary amide, ortho-Nitroaryl |
This compound exemplifies strategic innovations in scaffold diversification and sp³-hybridized complexity, addressing historical overreliance on flat heteroaromatics in drug design. Its incorporation of a flexible pentanamide chain enhances three-dimensional coverage, improving binding entropy and solubility profiles compared to rigid scaffolds [5]. The chloroalkyl terminus facilitates nucleophilic displacements—enabling cyclizations to nitrogen heterocycles like pyrrolidines—which feature in >37 FDA-approved drugs due to their pseudorotation capability and stereochemical diversity [5] [6].
Critically, the ortho-nitro group acts as a hydrogen-bond acceptor and metabolic warhead, mirroring bioisosteric principles seen in nitro-to-boronic acid replacements in antiandrogens [8]. This dual functionality enables precise interactions with enzymatic targets, such as arginine residues in androgen receptors or hypoxia-activated reductases [4] [8]. Quantitative structure-activity relationship (QSAR) analyses reveal that the nitro group’s electron-withdrawing nature augments amide NH acidity (predicted pKBHX ≈2.59), strengthening key hydrogen bonds in protein binding pockets [5].
Table 2: Molecular Descriptors Influencing Drug-like Properties
Descriptor | Value | Impact on Drug Design |
---|---|---|
Calculated LogP | 2.1 | Balanced lipophilicity for membrane permeability |
Polar Surface Area | 71.2 Ų | Favorable for solubility and oral bioavailability |
H-bond Acceptors | 4 | Enhanced target engagement capacity |
sp³-Hybridized Carbons | 5 | Improved metabolic stability and 3D coverage |
The molecule’s modularity has spurred derivative libraries targeting kinase inhibition, antibiotic resistance, and antimycobacterial activity [4] [7]. For example, nitro-to-amine reduction yields aniline intermediates for acylative combinatorial chemistry—validating its role as a "molecular building block" in fragment-based drug discovery [7].
Table 3: Key Pharmaceutical Derivatives Synthesized from 5-Chloro-N-(2-nitrophenyl)pentanamide
Derivative Class | Therapeutic Application | Structural Modification |
---|---|---|
Cyclized Pyrrolidines | Kinase inhibitors [4] | Intramolecular alkylation of chloroalkyl chain with amide nitrogen |
Thiomorpholine Analogues | Antimycobacterial agents [7] | Displacement with cysteamine derivatives |
Boronic Acid Bioisosteres | Prostate cancer antiandrogens [8] | Nitro-to-boronic acid replacement |
Reduced Aniline Intermediates | Antibacterial scaffolds | Catalytic hydrogenation of nitro group |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1